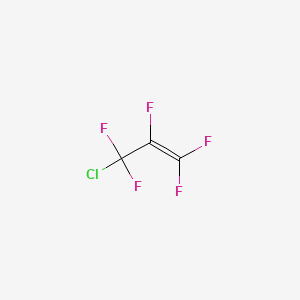

3-Chloropentafluoropropene

説明

Contextualization within Organofluorine Chemistry Research

3-Chloropentafluoropropene (3-CPFP) is an organofluorine compound, a class of organic compounds containing a carbon-fluorine bond. wikipedia.org Organofluorine chemistry is a significant field due to the unique properties imparted by fluorine atoms, such as high thermal stability and altered chemical reactivity. numberanalytics.comchinesechemsoc.org The carbon-fluorine bond is one of the strongest single covalent bonds in organic chemistry. wikipedia.orgchinesechemsoc.org The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org Organofluorine compounds are integral to various applications, including pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgrsc.org this compound, with its combination of chlorine and fluorine atoms on a propene backbone, serves as a versatile building block in the synthesis of more complex fluorinated molecules. numberanalytics.comnih.gov

Significance of Fluorinated Olefins in Contemporary Chemical Science

Fluorinated olefins, or fluoroalkenes, are unsaturated hydrocarbons where at least one hydrogen atom is replaced by fluorine. numberanalytics.com These compounds are crucial intermediates in organofluorine chemistry. numberanalytics.com Their importance stems from their unique reactivity, which allows for a wide range of chemical transformations. numberanalytics.com The presence of fluorine atoms significantly modifies the properties of the carbon-carbon double bond, influencing its reactivity towards various reagents. numberanalytics.comrsc.org

Fluorinated olefins are indispensable in modern science and technology. rsc.org They are used as monomers for producing fluoropolymers with exceptional properties like high thermal stability and chemical inertness, such as Teflon (polytetrafluoroethylene). numberanalytics.comrsc.org In the pharmaceutical and agrochemical industries, the introduction of fluorinated groups can enhance the metabolic stability and biological activity of molecules. numberanalytics.comchinesechemsoc.org Furthermore, some fluorinated olefins have applications as refrigerants and foam blowing agents. rsc.orgunfccc.int The development of new catalytic methods for synthesizing and functionalizing fluorinated olefins continues to be an active area of research. rsc.orgchemistryviews.org

Historical Overview of Research on this compound

Research into fluorinated compounds gained momentum in the mid-20th century, driven by the demand for new materials with unique properties. numberanalytics.com Early work on this compound likely emerged from broader investigations into the synthesis and reactions of fluorinated and chlorofluorinated propenes. One of the early documented syntheses involves the pyrolysis of the sodium salt of 3,4-dichloropentafluorobutyric acid. nih.gov

Over the years, research has explored various reactions of this compound. For instance, its reaction with phenylmagnesium bromide and its treatment with antimony halides have been studied. pageplace.de The oxidation of this compound to form 2-(chlorodifluoromethyl)-2,3,3-trifluorooxirane has also been reported. thieme-connect.de More recently, an optimized preparation of its epoxide, this compound-1,2-oxide, has been developed, which serves as a precursor for synthesizing chlorodifluoromethyl-substituted heterocycles. researchgate.net The compound has also been identified in atmospheric studies, suggesting its potential release from industrial processes or the degradation of fluoropolymers. d-nb.inforesearchgate.netcopernicus.org

Current Research Frontiers and Challenges

Current research on this compound and related fluorinated olefins is focused on several key areas. A significant frontier is the development of more efficient and selective methods for C-F and C-H bond activation to enable new synthetic transformations. rsc.org This includes catalytic cross-coupling reactions to form new carbon-carbon bonds, which have been challenging for fluorinated olefins. rsc.org

Another area of active investigation is the use of fluorinated olefins as building blocks for advanced materials. rsc.orgextrica.commdpi.comcas.org This includes the synthesis of novel fluoropolymers and functionalized materials with tailored properties for applications in electronics, energy storage, and biomedical engineering. cas.orgacademie-sciences.fr For example, the thermolysis of polychlorotrifluoroethylene (PCTFE) can yield this compound, highlighting the link between polymer degradation and the formation of such smaller molecules. acs.org

The environmental fate and atmospheric chemistry of compounds like this compound are also of interest. d-nb.inforesearchgate.netcopernicus.org As a short-lived chlorofluorocarbon, its potential contribution to atmospheric chlorine and its degradation products are subjects of ongoing study. d-nb.inforesearchgate.netcopernicus.org

Challenges in this field include the often harsh conditions required for many fluorination and functionalization reactions. chinesechemsoc.org Developing milder, more selective, and economically viable synthetic methods remains a primary goal. chinesechemsoc.org Furthermore, understanding the toxicological profiles and environmental impact of these compounds is crucial for their safe and sustainable application.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene nih.gov |

| CAS Number | 79-47-0 nih.gov |

| Molecular Formula | C3ClF5 nih.gov |

| Molecular Weight | 166.48 g/mol nih.gov |

| Boiling Point | 6.1°C at 760 mmHg |

| Density | 1.514 g/cm³ |

| Vapor Pressure | 1470 mmHg at 25°C |

This table is populated with data from multiple sources. nih.govlookchem.comvulcanchem.comchemeo.com

Interactive Data Table: Synonyms for this compound

| Synonym |

| 1,1,2,3,3-Pentafluoro-3-chloropropene nih.gov |

| 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- nih.gov |

| 3-CHLOROPENTAFLUOROPROP-1-ENE lookchem.com |

| Perfluoroallyl chloride nih.gov |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTAKAGEJXIJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073151 | |

| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-47-0 | |

| Record name | 3-Chloro-1,1,2,3,3-pentafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3-Pentafluoro-3-chloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 3-Chloropentafluoropropene

Traditional methods for synthesizing this compound often rely on classical organic reactions, including elimination and rearrangement pathways.

Halogenation and Dehydrohalogenation Sequences

A primary strategy for creating unsaturated fluorocarbons is through the elimination of hydrogen halides or halogens from saturated precursors. Dehydrohalogenation of polychlorofluoroalkanes is a common route. For instance, fluoropropenes can be prepared by the dehydrohalogenation of the corresponding fluoropropane using aqueous potassium hydroxide (B78521) (KOH) in conjunction with a phase transfer catalyst. google.com Similarly, the dehydrohalogenation of 2-fluoropropyl halides with strong bases like KOH in ethanol (B145695) is a known method for producing fluoropropenes.

Another established method involves the thermal decomposition of salts of halogenated carboxylic acids. One documented synthesis of this compound involves the pyrolysis of sodium 3,4-dichloropentafluorobutyrate. Current time information in Bangalore, IN. Additionally, the dechlorination of more highly halogenated precursors, such as trichloroheptafluoropentene, using zinc can also yield monochlorinated fluorinated dienes. Current time information in Bangalore, IN.

These reactions can also be performed under thermal conditions, either with or without a catalyst. Suitable catalysts for such hydrogen halide removal include transition metal halides and oxides, with iron, nickel, and cobalt halides being preferred. google.com

Rearrangement Reactions in Fluorohaloalkene Synthesis

Allylic rearrangements are a key feature in the chemistry of halogenated propenes. firsthope.co.in In the context of this compound, this type of rearrangement can be integral to its synthesis. One proposed mechanism for the formation of related fluorinated allyl iodides from their corresponding chlorides involves an allylic rearrangement. researchgate.net This pathway suggests that the reaction does not proceed by direct substitution at the carbon bearing the chlorine atom. Instead, it is believed to follow an SN2' mechanism, where an attacking anion (e.g., iodide) targets the γ-carbon of the double bond. This attack initiates an "allylic shift," leading to the migration of the double bond and the subsequent elimination of the chloride ion. researchgate.net This demonstrates that rearrangement is a fundamental consideration in the synthesis and reactivity of this class of compounds.

Perfluoroalkylation Strategies

Perfluoroalkylation represents a broad class of reactions for introducing perfluoroalkyl (Rf) groups into molecules. rsc.org While direct synthesis of this compound via a single perfluoroalkylation step is not commonly detailed, the principles can be applied to construct the necessary carbon-fluorine backbone. These strategies typically involve electrophilic, nucleophilic, or radical pathways. rsc.org

For instance, copper-mediated direct perfluoroalkylation has been successfully used to functionalize various heterocycles with perfluoroalkyl iodides or bromides. ulb.ac.be Another approach involves the silver-catalyzed perfluoroalkylation of arynes. rsc.org These methods highlight the use of metal catalysts to generate and transfer perfluoroalkyl groups. Although these examples focus on aromatic systems, analogous strategies could theoretically be employed by reacting a suitable two-carbon substrate with a CF₃ or CF₂Cl source to build the this compound molecule.

Advanced Synthetic Approaches

More recent synthetic efforts have focused on the use of catalysts to improve the efficiency, selectivity, and environmental profile of the reactions.

Catalytic Syntheses of Halogenated Fluoropropenes

A range of catalytic systems has been developed for the synthesis of fluorinated propenes. For vapor-phase fluorination processes, catalysts based on gamma ferric iron (γ-FeOOH or γ-Fe₂O₃) are utilized. These are typically prepared by mixing the iron compound with lime carbonate, calcining the mixture, and then activating it with hydrogen fluoride (B91410) (HF) gas at high temperatures.

For dehydrohalogenation reactions, which convert saturated halopropanes to unsaturated fluoropropenes, various catalysts are effective. Fluorinated chromium oxide (Cr₂O₃) has been shown to be a highly selective catalyst for the dehydrohalogenation of compounds like 3-chloro-1,1,1,3-tetrafluorobutane. dntb.gov.uaresearchgate.net Other metal fluorides, such as AlF₃, MgF₂, and CaF₂, are also commonly used for the dehydrohalogenation of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). researchgate.net The acidic sites on the surface of these catalysts are considered crucial for their activity. researchgate.net

Phase Transfer Catalysis in Epoxidation of this compound

One of the most significant applications of this compound is its conversion to the corresponding epoxide, 2-(chlorodifluoromethyl)-2,3,3-trifluorooxirane. thieme-connect.de This transformation is a key step in producing fluorinated heterocyclic compounds. firsthope.co.in The epoxidation is efficiently carried out using an oxidizing agent, such as hydrogen peroxide, in an alkaline solution. thieme-connect.de

Due to the immiscibility of the fluorinated alkene and the aqueous oxidizing phase, this reaction is greatly facilitated by phase-transfer catalysis (PTC). buchler-gmbh.comresearchgate.net Phase-transfer catalysts, typically quaternary ammonium (B1175870) salts, function by transporting the reactive anion (e.g., hydroperoxide) from the aqueous phase into the organic phase where it can react with the alkene. researchgate.netbiomedres.us This methodology is recognized as a "green" alternative as it can reduce the need for harsh organic solvents and allow reactions to proceed under mild conditions. buchler-gmbh.com The reaction is typically performed in a two-phase system of an aqueous phase and an organic phase, though challenges can arise from the high nucleophilic reactivity of the allylic chlorine atom, necessitating carefully controlled conditions such as very low temperatures. thieme-connect.de

| Parameter | Description | Reference |

|---|---|---|

| Reactant | This compound | thieme-connect.de |

| Product | 2-(Chlorodifluoromethyl)-2,3,3-trifluorooxirane | thieme-connect.de |

| Oxidizing System | Hydrogen peroxide in alkaline aqueous solution | thieme-connect.de |

| Catalysis Type | Phase Transfer Catalysis (PTC) | buchler-gmbh.comresearchgate.net |

| Common Catalysts | Quaternary ammonium salts | researchgate.netbiomedres.us |

| Reaction System | Two-phase system (aqueous/organic) | thieme-connect.de |

| Key Challenge | High nucleophilic reactivity of the allylic chlorine atom | thieme-connect.de |

Metal-mediated Transformations

The synthesis of this compound can be achieved through various synthetic routes, with metal-mediated transformations offering specific pathways to the desired product. Research in this area has explored the use of organometallic reagents and metal catalysts to facilitate the formation of this fluorinated olefin.

One documented metal-mediated reaction involves the use of Grignard reagents. Specifically, phenylmagnesium bromide has been shown to react with this compound. oup.compressbooks.pub Grignard reagents, general formula R-Mg-X, are powerful nucleophiles and bases, and their reaction with halogenated olefins can lead to substitution or elimination products depending on the substrate and reaction conditions. pressbooks.pubyoutube.commasterorganicchemistry.com In the context of this compound, the reaction with phenylmagnesium bromide represents a potential route for functionalization of the molecule. oup.comacs.org

Catalytic isomerization is another area of metal-mediated transformations relevant to chlorofluoropropenes. While specific catalysts for the direct isomerization to this compound are not extensively detailed in available literature, related processes utilize catalysts for the isomerization of other fluorinated propenes. google.comartinazma.net These processes often involve transition metal catalysts that can facilitate the migration of double bonds to form thermodynamically more stable isomers. mit.edu For instance, patents have disclosed catalytic isomerization processes for 1,3,3,3-tetrafluoropropene, highlighting the industrial interest in rearranging fluorinated olefins. google.com

Dehydrohalogenation of saturated precursors over metal-based catalysts is a common strategy for introducing unsaturation. For example, the dehydrohalogenation of dichloropentafluoropropane can yield chloropentafluoropropene isomers. This elimination reaction is typically facilitated by metal oxides or metal fluorides, which can act as catalysts to promote the removal of hydrogen chloride or other hydrogen halides. dntb.gov.ua

Table 1: Examples of Metal-mediated Reactions in the Context of Chlorofluoropropenes

| Reaction Type | Reagent/Catalyst Example | Precursor Example | Product | Reference(s) |

| Grignard Reaction | Phenylmagnesium Bromide | This compound | Functionalized Propene | oup.compressbooks.pubacs.org |

| Catalytic Isomerization | Transition Metal Catalyst | Isomeric Chlorofluoropropene | This compound | google.comartinazma.netmit.edu |

| Dehydrohalogenation | Metal Fluoride/Oxide | Dichloropentafluoropropane | Chloropentafluoropropene | dntb.gov.ua |

Stereoselective Synthesis Research

The stereochemistry of this compound, which can exist as (E) and (Z) isomers due to the restricted rotation around the carbon-carbon double bond, is a critical aspect of its synthesis. Stereoselective synthesis aims to produce a specific stereoisomer preferentially. masterorganicchemistry.com

Research into the stereoselective synthesis of fluorinated olefins often involves carefully controlled reaction conditions and the use of specific catalysts or reagents that favor the formation of one isomer over the other. cmu.edu For instance, in the synthesis of related 3-chloroacrylate (B1242026) esters, the polarity of the solvent was found to play a crucial role in determining the stereochemistry of the product. cmu.edu This suggests that solvent effects could be a key parameter to investigate for controlling the stereoselectivity in this compound synthesis.

An allylic rearrangement of this compound has been noted, which indicates the potential for interconversion between isomers under certain conditions. sci-hub.ru Such rearrangements can be influenced by catalysts or reaction media, providing a potential handle for stereocontrol.

The separation of stereoisomers is a complementary and crucial aspect of stereoselective chemistry. For fluorinated compounds, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. nih.govdntb.gov.uanih.gov Chiral stationary phases, such as those based on polysaccharides, have been effectively used to separate enantiomers and diastereomers of various fluorinated molecules. dntb.gov.uaacs.orgresearchgate.net This methodology would be directly applicable to the analysis and isolation of pure (E) and (Z) isomers of this compound, should a non-stereoselective synthesis be employed.

While specific, detailed protocols for the stereospecific synthesis of this compound are not widely published, the principles from related fluorinated systems provide a clear research direction. d-nb.infogoogle.com The focus would be on catalyst selection, solvent effects, and temperature control during dehydrohalogenation or isomerization reactions to influence the transition state energetics, thereby favoring one stereoisomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fluorinated compounds like this compound is driven by the need to reduce environmental impact and improve process safety and efficiency. kahedu.edu.in Key areas of focus include the use of alternative solvents, energy-efficient reaction conditions, and catalytic reagents to minimize waste. artinazma.netkahedu.edu.in

Alternative Solvents: Traditional organic solvents are often volatile and can be hazardous. Green chemistry promotes the use of more benign alternatives. kahedu.edu.in

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that has been successfully used as a reaction medium for various transformations, including the hydrogenation of fluorinated arenes. d-nb.inforsc.orgresearchgate.net Its properties allow for easy product separation by simple depressurization, minimizing solvent waste. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that have negligible vapor pressure, making them non-volatile. acs.orgrsc.org Fluorinated ionic liquids, in particular, show high solubility for fluorinated gases and could serve as recyclable reaction media or for separation processes involving fluorinated olefins. acs.orgrsc.org

Water and Fluorous Biphasic Systems: Water is an ideal green solvent where possible. For fluorinated compounds, fluorous biphasic catalysis offers a method where a fluorinated catalyst is dissolved in a fluorous solvent, which is immiscible with the organic phase containing the reactants and products. gatech.edu This allows for easy separation and recycling of the catalyst.

Catalysis and Energy Efficiency: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can be recycled, reducing waste. kahedu.edu.in For instance, developing heterogeneous catalysts for dehydrohalogenation or isomerization reactions can simplify product purification and catalyst recovery. The use of alternative energy sources like microwaves and ultrasound can also lead to faster reaction times and lower energy consumption. kahedu.edu.in

While direct applications of these principles to the synthesis of this compound are still an emerging research area, the extensive work on other fluorinated molecules provides a clear framework for developing more sustainable synthetic routes. youtube.comdntb.gov.ua

Table 2: Application of Green Chemistry Principles to Fluorinated Olefin Synthesis

| Green Chemistry Principle | Application/Technology | Potential Benefit for this compound Synthesis | Reference(s) |

| Safer Solvents | Supercritical CO₂, Ionic Liquids, Water | Reduced toxicity, simplified product separation, catalyst recycling | d-nb.inforsc.orgresearchgate.netacs.orgrsc.org |

| Catalysis | Heterogeneous catalysts, Biocatalysis | Minimized waste, easier separation, high selectivity | artinazma.netkahedu.edu.in |

| Design for Energy Efficiency | Microwave-assisted synthesis, Ultrasonic energy | Reduced reaction times, lower energy consumption | kahedu.edu.in |

| Use of Renewable Feedstocks | (Future Prospect) | Reduced reliance on fossil fuels | kahedu.edu.in |

Purification and Isolation Methodologies Research (excluding basic physical properties)

The purification and isolation of this compound to the high purity levels required for polymerization or further chemical synthesis necessitate advanced methodologies beyond simple physical property-based separations. Research in the purification of fluorinated olefins focuses on techniques that can efficiently separate the target compound from reaction byproducts, unreacted starting materials, and isomeric impurities.

Distillation Techniques: While distillation is a fundamental separation technique, complex mixtures of fluorinated compounds often form azeotropes or have very close boiling points, making simple distillation ineffective.

Extractive Distillation: This technique involves adding a third component, or entrainer, to the mixture to alter the relative volatilities of the components, thereby facilitating separation. quora.commpg.deaidic.itntnu.no The entrainer is chosen for its ability to interact differently with the components of the original mixture and should have a boiling point significantly different from the product to allow for its own subsequent separation and recycling. mpg.dentnu.no This method is a viable strategy for separating this compound from close-boiling impurities.

Azeotropic Distillation: This method also involves adding an entrainer, but one that forms a new, lower-boiling azeotrope with one or more of the components, which can then be distilled off. quora.comaidic.it

Chromatographic Methods: Gas chromatography (GC) is a primary tool for the analysis of volatile compounds like this compound and can also be used on a preparative scale for high-purity separations. nih.gov For analytical purposes, coupling GC with mass spectrometry (GC-MS) allows for the identification of impurities. google.com For larger scale separations, particularly of isomers, preparative HPLC with specialized columns, such as those used for chiral separations, can be employed. dntb.gov.uaacs.org

Membrane Separation: Membrane technology is an emerging area for gas separation, offering a potentially low-energy alternative to distillation. nih.govresearchgate.netinfn.it Membranes made from specific polymers can exhibit selective permeability to different fluorinated gases based on factors like molecular size and solubility in the membrane material. rsc.orgnih.gov Research has been conducted on using polymer membranes, sometimes enhanced with ionic liquids, to separate mixtures of hydrofluorocarbons (HFCs), a technology that could be adapted for the purification of this compound from gaseous feed streams or reaction off-gases. rsc.orgnih.gov

Scale-Up Considerations for Research Synthesis

Transitioning the synthesis of this compound from a laboratory research scale to a larger industrial or pilot-plant scale introduces a distinct set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. acs.orgtoxicdocs.org

Reactor Design and Material Compatibility: The synthesis of fluorinated compounds often involves corrosive reagents, such as hydrogen fluoride, or generates acidic byproducts like HCl. google.com Therefore, reactors and associated equipment must be constructed from corrosion-resistant materials. google.comresearchgate.net The design of the reactor itself is critical for managing the process parameters. For gas-phase reactions, such as catalytic dehydrohalogenation, fixed-bed or fluidized-bed reactors are common. artinazma.net These designs must ensure efficient contact between the reactants and the catalyst, as well as effective heat transfer. For liquid-phase reactions, stirred-tank reactors are often used, but mixing and heat removal can become challenging on a larger scale.

Heat Management: Many reactions involved in the synthesis of fluorinated olefins are highly exothermic. Effective heat management is crucial to prevent thermal runaways, control reaction selectivity, and maintain catalyst stability. acs.org On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal more difficult. The design must incorporate adequate cooling systems, such as internal cooling coils or external jackets. For continuous processes, flow reactors can offer superior heat transfer capabilities compared to batch reactors. mit.edu

Catalyst Deactivation and Regeneration: In catalytic processes, the long-term stability and lifetime of the catalyst are major economic factors. Catalysts can be deactivated by poisoning from impurities in the feed, coking (the deposition of carbonaceous materials on the surface), or sintering at high temperatures. artinazma.net Industrial processes must include strategies for catalyst regeneration or replacement. For example, coke can sometimes be burned off in a controlled manner. The development of more robust catalysts that are resistant to deactivation is a key area of research for industrial applications.

Chemical Reactivity and Mechanistic Studies

Electrophilic Reactions of the Olefinic Moiety

The electron-withdrawing nature of the fluorine atoms deactivates the double bond of 3-chloropentafluoropropene towards electrophilic attack. However, under specific conditions, addition and cycloaddition reactions can be induced.

Electrophilic addition to the double bond of this compound is a challenging transformation due to the reduced nucleophilicity of the π-system. In electrophilic addition reactions, a π-bond is broken, and two new σ-bonds are formed. jecrcfoundation.com The driving force is the formation of a covalent bond between an electrophile and the electron-rich unsaturated carbon. jecrcfoundation.com For these reactions to occur, the presence of a double bond and an electrophile are essential, along with a solvent that can stabilize the resulting carbocation intermediate. jecrcfoundation.com

While typical electrophilic additions like hydrohalogenation are common for standard alkenes, the electron-deficient nature of this compound makes such reactions less favorable. The stability of the carbocation intermediate plays a crucial role, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations. jecrcfoundation.com The addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more hydrogen atoms. jecrcfoundation.com However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to anti-Markovnikov products. jecrcfoundation.com

Cycloaddition reactions involve the formation of a cyclic product from two unsaturated molecules through the conversion of two π-bonds into two σ-bonds. slideshare.net These reactions are classified based on the number of π-electrons involved, such as [2+2] and [4+2] cycloadditions. slideshare.net The stereochemistry of these reactions is governed by orbital symmetry rules, with thermal and photochemical reactions often proceeding with opposite stereochemistry. libretexts.org

In the context of fluorinated alkenes, cycloaddition reactions can be a powerful tool for synthesis. For instance, electrochemical methods have been developed for the [2+1] and [2+2] cycloaddition reactions of alkene radical cations with diazo compounds and styrene (B11656) derivatives, respectively. icm.edu.pl These reactions proceed through the anodic oxidation of the olefin to an electrophilic radical cation, which then reacts with the other component. icm.edu.pl Another example is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which is a useful method for synthesizing isoxazolines. researchgate.net

Addition Reactions to the Double Bond

Nucleophilic Reactions and Substitutions

The electron-deficient character of the double bond, along with the presence of a good leaving group (chloride) at the allylic position, makes this compound susceptible to various nucleophilic attacks.

Nucleophilic epoxidation is a key reaction for converting electron-poor double bonds into epoxides. wikipedia.org This method is an alternative to electrophilic epoxidation, which is often inefficient for such substrates. wikipedia.org The reaction of this compound with a nucleophilic oxidant can lead to the formation of this compound-1,2-oxide. researchgate.netjst.go.jp This process often utilizes reagents like sodium hypochlorite (B82951) (NaOCl) and can be performed under phase-transfer catalysis (PTC) conditions. researchgate.netgoogle.com The resulting fluoroepoxides are valuable intermediates for synthesizing fluorine-containing polymers and other materials. google.com

The mechanism of nucleophilic epoxidation typically involves the conjugate addition of the nucleophilic oxidant to the double bond, followed by an intramolecular cyclization to form the epoxide ring. wikipedia.org The use of phase-transfer catalysts facilitates the reaction between the aqueous oxidant and the organic substrate. google.com

Table 1: Nucleophilic Epoxidation of this compound

| Oxidant | Catalyst | Product | Reference |

| Sodium Hypochlorite | Phase Transfer Catalyst | This compound-1,2-oxide | researchgate.netgoogle.com |

The epoxide ring of this compound-1,2-oxide is susceptible to ring-opening by various heteroatom nucleophiles. jst.go.jpbeilstein-journals.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. beilstein-journals.org The regioselectivity of the attack is influenced by the electronic and steric properties of the substituents on the epoxide ring. beilstein-journals.org For instance, in reactions of fluorinated 2,3-epoxyesters, nucleophilic attack often occurs at the C2 position, leading to 2-substituted 3-hydroxyesters. beilstein-journals.org

Common heteroatom nucleophiles include amines, thiols, and alkoxides. The reaction of this compound-1,2-oxide with these nucleophiles provides a route to a variety of functionalized fluoroorganic compounds. jst.go.jp

Allylic substitution reactions in this compound involve the displacement of the chlorine atom at the C3 position by a nucleophile. These reactions can proceed through different mechanisms, such as SN1, SN2, SN1', or SN2'. spcmc.ac.in The choice of mechanism is influenced by factors like the nature of the nucleophile, the solvent, and the substitution pattern of the alkene. spcmc.ac.in In reactions that favor a unimolecular mechanism (SN1 or SN1'), the formation of a resonance-stabilized allylic carbocation can lead to a mixture of products, including rearranged isomers. spcmc.ac.in

The Tsuji-Trost reaction is a well-known palladium-catalyzed allylic substitution that involves the formation of a π-allyl palladium complex. wikipedia.org This intermediate can then be attacked by a nucleophile to yield the substituted product. wikipedia.org The use of chiral ligands can render this reaction enantioselective, providing a powerful tool for asymmetric synthesis. wikipedia.org Radical allylic substitution is another important pathway, characterized by the abstraction of an allylic hydrogen followed by reaction with a radical species. numberanalytics.com

Reactions with Heteroatom Nucleophiles

Radical Reactions and Polymerization Initiation

The presence of a double bond and halogen atoms in this compound makes it susceptible to radical reactions, which can initiate polymerization. wikipedia.orglibretexts.org The initiation of radical polymerization typically involves the creation of a free radical, which then attacks the monomer to start the polymer chain growth. open.edu

Polymerization Mechanisms

The polymerization of this compound is a significant area of its chemistry, leading to the formation of fluoropolymers with desirable properties such as high thermal and chemical resistance. acs.org The process generally follows a chain-growth mechanism, which consists of three main stages: initiation, propagation, and termination. wikipedia.orgchandra-asri.comfujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often a peroxide or an azo compound, through thermal or photochemical means. libretexts.orgfujifilm.com These highly reactive radicals then attack the double bond of a this compound monomer, creating a new radical center on the monomer unit. open.edufujifilm.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. wikipedia.orguomustansiriyah.edu.iq Each addition step regenerates the radical at the end of the growing chain. uomustansiriyah.edu.iq

Termination: The polymerization process ceases when the growing polymer chains are deactivated. chandra-asri.com This can occur through several mechanisms, including the combination of two growing radical chains or disproportionation, where a hydrogen atom is transferred from one chain to another. libretexts.orguomustansiriyah.edu.iq

The thermolysis of polymers containing chlorotrifluoroethylene (B8367) units can yield this compound as a degradation product. acs.org

Rearrangement and Isomerization Pathways

Isomerization reactions involve the conversion of a molecule into an isomer with the same molecular formula but a different arrangement of atoms. numberanalytics.com These transformations can occur through various mechanisms and can be influenced by factors like catalysts and temperature. numberanalytics.commdpi.com

Carbon-Carbon Bond Migration Induced by Lewis Acids

Lewis acids can catalyze rearrangements in organic molecules by activating certain functional groups. wikipedia.org In the context of this compound, a Lewis acid could coordinate to one of the fluorine or chlorine atoms, polarizing the molecule and facilitating the migration of a carbon-carbon bond. libretexts.org This type of rearrangement, while not extensively documented specifically for this compound, is a known phenomenon in organic chemistry, often leading to more stable isomeric structures. beilstein-journals.org The interaction with a Lewis acid can make a carbonyl carbon more electrophilic, accelerating insertion reactions. libretexts.org

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, involve the conversion of one alkyl halide to another. vanderbilt.edu In the case of this compound, it is conceivable that the chlorine atom could be exchanged for another halogen, such as fluorine, through reaction with a suitable halide source. vanderbilt.educhemistryviews.org This type of reaction is often driven by the precipitation of the resulting salt in a non-polar solvent. vanderbilt.edu The reactivity of halogens in such SN2 reactions typically follows the order I > Br > Cl. vanderbilt.edu

Functional Group Interconversions Involving the Halogen Atoms

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.comic.ac.uk The halogen atoms in this compound are functional groups that can participate in various transformations. For instance, the chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. ub.edu The success of such reactions depends on the reaction conditions and the nature of the nucleophile. pku.edu.cn These interconversions are fundamental in organic synthesis for creating a wide array of structures. ub.edu

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

The electronic structure dictates the fundamental chemical and physical properties of a molecule. epdf.pubscribd.com Calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors.

Molecular Orbital Analysis

A key component of electronic structure analysis involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ethernet.edu.et The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For 3-chloropentafluoropropene, one would expect the π-orbital of the C=C double bond to contribute significantly to the HOMO, and the corresponding π*-antibonding orbital to be the LUMO. The electronegative fluorine and chlorine atoms would influence the energy levels of these and other molecular orbitals. Without specific computational studies, the exact energies and spatial distributions of these orbitals for this compound remain speculative.

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to assign partial atomic charges. researchgate.net The result is a map of the electrostatic potential (ESP), which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the highly electronegative fluorine and chlorine atoms would draw electron density away from the carbon atoms, creating significant positive potentials on the carbon skeleton and negative potentials around the halogens. The ESP map would be invaluable for predicting how the molecule interacts with other reagents.

Bond Energies and Stability Studies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can calculate BDEs, providing insight into the molecule's thermal stability and potential decomposition pathways. The C-Cl bond in this compound is expected to be the weakest bond compared to the C-F and C-C bonds, making it a likely site for initial cleavage in thermal or photochemical reactions. The strength of the C=C double bond is also a key parameter for its stability. Precise, calculated BDE values for each bond in the molecule would require dedicated computational studies.

Conformational Analysis and Isomerism

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, rotation around the C-C single bond (between the CF3 group and the C=C bond) would lead to different conformers. A computational analysis would involve mapping the potential energy surface as a function of the dihedral angle of this rotation to identify the energy minima (stable conformers) and the energy barriers (rotational barriers) between them. The relative energies of these conformers determine their population at a given temperature. Furthermore, this compound can exist as E and Z geometric isomers due to the substitution pattern around the double bond. Computational chemistry can determine the relative thermodynamic stabilities of these isomers.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms. Methods like the Nudged Elastic Band (NEB) can identify the minimum energy pathway between reactants and products, crucially locating the transition state structure—the highest energy point along this path. Characterizing the transition state is key to understanding the reaction's kinetics and mechanism. For instance, modeling the reaction of this compound with a hydroxyl radical (•OH), a key atmospheric oxidant, would reveal whether the reaction proceeds via addition to the double bond or hydrogen abstraction (if any were present) and would calculate the activation energy for each pathway. While studies have been performed on related molecules, specific models for this compound are not available.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) for Structural Assignment

Computational chemistry can predict various spectroscopic properties to aid in experimental characterization.

NMR: Methods like the Gauge-Independent Atomic Orbital (GIAO) can calculate ¹³C and ¹⁹F NMR chemical shifts with good accuracy, which is essential for confirming the structure and assigning peaks in experimental spectra.

IR: The calculation of vibrational frequencies helps to assign absorption bands in an infrared (IR) spectrum to specific molecular motions (stretches, bends), confirming the presence of functional groups.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, this would likely correspond to π → π* transitions in the double bond.

While these predictive methods are well-established, their application to generate a reference database for this compound has not been reported in the searched literature.

Molecular Dynamics Simulations for Reactivity Insights

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior, offering insights that complement static quantum chemical calculations. dntb.gov.uamdpi.com

While specific molecular dynamics simulation studies focusing solely on the reactivity of this compound are not extensively documented in publicly available literature, the application of this technique can be inferred from studies on similar chemical systems. MD simulations are invaluable for understanding the initial steps of a chemical reaction, such as the atmospheric degradation of haloalkenes initiated by radicals like hydroxyl (OH). dntb.gov.ua

An MD simulation of this compound interacting with an OH radical would model the trajectory and orientation of the radical as it approaches the alkene. This can reveal crucial details about the formation of a pre-reaction complex, where the reactants are held together by weak van der Waals forces before the main chemical bond-forming or bond-breaking events occur. rsc.org The simulation can provide information on the preferred collision geometries and the energy landscape leading up to the transition state.

Furthermore, MD simulations can shed light on the dynamics of the resulting radical adduct (e.g., CF₂(OH)CF-CF₂Cl or CF₂C(OH)F-CF₂Cl) in the context of the atmospheric environment. This includes how the adduct interacts with other atmospheric species and how its internal vibrational energy is dissipated, which are important factors in its subsequent decomposition or reaction pathways.

Table 1: Application of Molecular Dynamics in Studying this compound Reactivity

| Simulation Aspect | Insight Provided |

| Initial Encounter | Simulates the collision dynamics between this compound and a reactant (e.g., OH radical), determining preferred approach trajectories and orientations. |

| Pre-reaction Complex | Investigates the formation, stability, and structure of the initial complex formed between reactants before the chemical reaction occurs. rsc.org |

| Solvent/Gas Phase Effects | Models the influence of the surrounding environment (e.g., atmospheric gases) on the reaction dynamics and energetics. |

| Post-Reaction Dynamics | Tracks the behavior of the product molecules immediately after the reaction, including energy distribution and conformational changes of the resulting radical adduct. |

Computational Mechanistic Studies

Computational mechanistic studies, primarily using Density Functional Theory (DFT), are essential for mapping out the detailed pathways of chemical reactions. sumitomo-chem.co.jpfigshare.com For this compound, such studies are critical for predicting its atmospheric degradation mechanism, which is expected to be initiated predominantly by reaction with the hydroxyl (OH) radical. rsc.orgacs.org The presence of the C=C double bond makes the molecule susceptible to electrophilic attack. researchgate.net

Based on extensive computational studies of similar halogenated alkenes, the reaction between this compound and an OH radical is expected to proceed primarily through an addition mechanism. researchgate.netnih.gov In this process, the OH radical adds to one of the two carbon atoms of the double bond. This leads to two potential reaction pathways, forming two different radical adducts.

Pathway A: Addition of the OH radical to the terminal carbon atom (C-1), which is bonded to two fluorine atoms.

CF₂=CF-CF₂Cl + •OH → •CF(CF₂Cl)-CF₂(OH)

Pathway B: Addition of the OH radical to the central carbon atom (C-2), which is bonded to a fluorine atom and the chlorodifluoromethyl group.

CF₂=CF-CF₂Cl + •OH → CF₂(OH)-•CF(CF₂Cl)

Computational studies on analogous compounds like 2,3-Dichloropropene show that the addition of the OH radical is the dominant pathway, with well-defined energy barriers. researchgate.net The relative heights of the activation barriers for Pathway A and Pathway B would determine the regioselectivity of the reaction. This is influenced by both the electronic effects of the fluorine and chlorodifluoromethyl substituents and the steric hindrance at each carbon atom. The subsequent fate of the resulting radical adducts, such as reaction with O₂ and further decomposition, can also be modeled computationally to predict the final degradation products, which may include haloacetic acids. acs.orgacs.org

Table 2: Hypothetical Calculated Energetics for the Reaction of this compound with OH Radical*

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

| Pathway A | Reactants | 0.0 |

| Transition State | ~1-3 | |

| Product Radical | ~-20 to -25 | |

| Pathway B | Reactants | 0.0 |

| Transition State | ~0-2 | |

| Product Radical | ~-25 to -30 |

*Note: These values are illustrative and based on typical results from DFT calculations for OH radical addition to similar fluorinated and chlorinated alkenes. Specific experimental or computational studies for this compound are required for precise values.

Environmental Chemistry and Atmospheric Fate Research

Atmospheric Occurrence and Detection

Monitoring and Observational Studies of Atmospheric Abundance

The first atmospheric observations of 3-Chloropentafluoropropene (3-CPFP) were reported from air samples taken at the Taunus Observatory near Frankfurt, Germany, and the Jungfraujoch High Altitude Research Station in Switzerland. d-nb.infocopernicus.orgresearchgate.netcopernicus.org These studies, conducted between October and December 2007, utilized Gas Chromatography with Electron Capture and Mass Spectrometric detection (GC-ECD-MS) to identify and measure the compound. d-nb.inforesearchgate.netcopernicus.org

During a specific event on October 2, 2007, a plume of air containing significantly elevated concentrations of 3-CPFP was detected at the Taunus Observatory. researchgate.netcopernicus.org While a precise quantitative calibration for 3-CPFP was not available at the time, a relative sensitivity method was used to estimate its abundance. d-nb.infocopernicus.orgresearchgate.net In this pollution plume, the mixing ratio of 3-CPFP was estimated to be in the range of 3–14 parts per billion (ppb). researchgate.net

In addition to the high concentrations found in the plume, the studies also confirmed the presence of 3-CPFP in background ambient air, albeit at much lower concentrations, typically in the lower and sub-parts per trillion (ppt) range. d-nb.infocopernicus.orgresearchgate.net The detection of 3-CPFP in both polluted and background air suggests both localized sources and some degree of atmospheric distribution. d-nb.infocopernicus.orgresearchgate.net

The analytical methods employed were highly sensitive, with mass spectrometry detection limits below 1 ppt (B1677978) for most halocarbons and below 0.3 ppt for chlorofluorocarbons (CFCs), and electron capture detection limits below 0.1 ppt for CFCs. researchgate.netcopernicus.org The identification of 3-CPFP was confirmed by comparing its mass spectrum with the National Institute of Standards and Technology (NIST) library and its retention time in the gas chromatograph. d-nb.info

Table 1: Observed Atmospheric Mixing Ratios of this compound

| Location | Sample Type | Estimated Mixing Ratio |

| Taunus Observatory, Germany | Pollution Plume | 3–14 ppb |

| Taunus Observatory, Germany | Background Air | Lower to sub-ppt range |

| Jungfraujoch, Switzerland | Background Air | Lower to sub-ppt range |

Data sourced from Laube, J. C. and Engel, A. (2008). d-nb.infocopernicus.orgresearchgate.net

Source Identification in the Atmosphere

The primary suspected source of this compound in the atmosphere is the industrial sector, specifically from the production and thermal degradation of fluoropolymers. d-nb.infocopernicus.orgresearchgate.net Polychlorotrifluoroethene (PCTFE) is one such widely used fluoropolymer that has been linked to the emission of 3-CPFP. d-nb.infocopernicus.orgresearchgate.netvulcanchem.com

Observational data strongly supports the hypothesis of industrial emissions. The detection of a significant plume of 3-CPFP at the Taunus Observatory, with concentrations in the ppb range, pointed towards a local source. d-nb.infocopernicus.orgresearchgate.net The low wind speed on the day of the sampling further suggested that the emissions originated from the nearby, densely populated Rhein-Main area. copernicus.org

Research has shown that the thermal degradation of PCTFE and its copolymers can produce chloropentafluoropropene in trace amounts, with the monomer, chlorotrifluoroethene, being the major product. copernicus.org Furthermore, 3-CPFP itself is used in the production of certain copolymers. d-nb.info The combination of these factors suggests that the high atmospheric abundances observed on occasion are likely generated by the thermal degradation of a fluoropolymer blend. d-nb.infocopernicus.org The presence of 3-CPFP in background air, although at much lower levels, indicates that emissions from various point sources are subject to atmospheric transport, leading to a wider, more diffuse distribution. d-nb.infocopernicus.orgresearchgate.net

Atmospheric Transport Phenomena

Due to its chemical structure, specifically the presence of a double bond, this compound is expected to have a relatively short atmospheric lifetime compared to fully saturated chlorofluorocarbons (CFCs), estimated to be less than half a year. d-nb.infocopernicus.org Despite this, even substances with short lifetimes can undergo significant atmospheric transport.

The detection of 3-CPFP at a high-altitude location like the Jungfraujoch Research Station in Switzerland provides evidence of its transport away from direct emission sources. d-nb.infocopernicus.orgresearchgate.net Although present in low concentrations, its observation at this remote site indicates that it can be carried over considerable distances before being removed from the atmosphere. d-nb.infocopernicus.orgresearchgate.net

Global atmospheric chemistry models, such as GEOS-Chem, have been used to simulate the transport and fate of other fluorinated compounds. rsc.org These models show that such substances can be transported far from their source regions, with deposition patterns varying based on chemical properties and atmospheric conditions. rsc.org While specific modeling of 3-CPFP transport is not detailed in the provided results, the general principles of atmospheric transport of similar compounds would apply. The compound's presence in background air samples confirms that it is distributed beyond its immediate emission points. d-nb.infocopernicus.orgresearchgate.net

Atmospheric Degradation Pathways

The presence of a carbon-carbon double bond in the this compound molecule makes it susceptible to attack by atmospheric oxidants, leading to its degradation. d-nb.infocopernicus.orgresearchgate.netcopernicus.org This reactivity results in a shorter atmospheric lifetime compared to saturated CFCs. d-nb.infocopernicus.orgresearchgate.net The primary degradation pathways are expected to be reactions with hydroxyl radicals (OH), and to a lesser extent, chlorine atoms (Cl), as well as ozonolysis. masterorganicchemistry.comnumberanalytics.com

Reactions with Atmospheric Radicals (e.g., OH, Cl)

The dominant removal process for many unsaturated organic compounds in the troposphere is reaction with the hydroxyl radical (OH). researchgate.net The OH radical can add across the double bond or abstract an atom from the molecule. For halogenated propenes, the addition of the OH radical to the double bond is a significant reaction pathway. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. While specific kinetic data for the reaction of OH with 3-CPFP is not provided in the search results, studies on similar hydrofluoroolefins (HFOs) indicate that these reactions are temperature-dependent. researchgate.net

Similarly, chlorine atoms (Cl) can also react with alkenes through addition to the double bond, a process known as radical chlorination. numberanalytics.com In regions with significant sources of chlorine atoms, such as marine environments or areas with industrial pollution, this reaction can contribute to the degradation of 3-CPFP. The reaction involves the formation of a radical intermediate, which then participates in a chain reaction. numberanalytics.comutexas.edulkouniv.ac.in

Ozonolysis Processes

Ozonolysis is a significant atmospheric degradation pathway for alkenes, involving the reaction of ozone (O₃) with the carbon-carbon double bond. masterorganicchemistry.comquora.comyoutube.combyjus.comtestbook.com This reaction leads to the cleavage of the double bond and the formation of carbonyl compounds. masterorganicchemistry.comquora.comyoutube.combyjus.com

The process begins with the 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which is unstable and quickly rearranges to a more stable ozonide intermediate. quora.combyjus.com This ozonide can then be decomposed, particularly in the presence of water vapor, to yield smaller, oxygenated products. byjus.com For an unsymmetrical alkene like this compound, this process would result in the formation of two different carbonyl compounds. The specific products would depend on the exact fragmentation pattern of the ozonide.

Photolysis Studies

The atmospheric degradation of a chemical compound is significantly influenced by its interaction with solar radiation, a process known as photolysis. The rate of direct photolysis is determined by the compound's UV absorption spectrum and the quantum yield of the dissociation process. rsc.org For an alkene like this compound, the presence of a double bond creates a chromophore that absorbs ultraviolet light, potentially leading to a π → π* electronic transition. msu.edulibretexts.org

While photolysis is a recognized degradation pathway for many atmospheric pollutants, specific laboratory studies detailing the direct photolysis rate, quantum yields, and UV absorption cross-sections for this compound are not extensively documented in the available research. However, studies on related compounds provide some insight. For instance, infrared multiphoton dissociation experiments on similar molecules in the presence of oxygen have been shown to yield toxic products. copernicus.org The primary atmospheric removal process for alkenes is typically dominated by reactions with radicals such as the hydroxyl radical (OH). copernicus.org

Formation of Atmospheric Degradation Products

The atmospheric degradation of this compound is expected to proceed primarily through reactions with hydroxyl (OH) radicals, a common pathway for unsaturated hydrocarbons in the troposphere. copernicus.org The presence of the carbon-carbon double bond makes the molecule susceptible to attack by OH radicals. d-nb.infocopernicus.org

This reaction likely proceeds via the addition of the OH radical to the double bond, forming a haloalkoxy radical. This intermediate can then undergo C-C bond scission. Based on the structure of this compound (CF₂=CFCF₂Cl), the degradation is expected to produce smaller, oxidized fragments. Research on the infrared multiphoton dissociation of similar compounds suggests that potential products could include carbonyl fluoride (B91410) (COF₂), chlorofluorocarbonyl (COFCl), and trifluoroacetyl chloride (CF₃COCl). copernicus.org Studies on the oxidation of other fluoroalkenes also indicate the formation of compounds like formaldehyde. nih.gov It has been noted that these degradation products could be toxic. d-nb.infocopernicus.org

Atmospheric Lifetime Estimations

The atmospheric lifetime of a compound is a critical factor in determining its potential for long-range transport and environmental impact. For this compound, its chemical structure provides key insights into its expected persistence.

Research has consistently indicated that due to the presence of a reactive carbon-carbon double bond, this compound is expected to have a "rather short" atmospheric lifetime. d-nb.inforesearchgate.netcopernicus.orguni-frankfurt.de It is classified as a short-lived substance, with an estimated lifetime of less than half a year. d-nb.info This is in stark contrast to fully saturated CFCs, which lack a tropospheric sink, are removed almost exclusively by stratospheric photolysis, and can persist in the atmosphere for many decades to centuries. iosrjen.orgiaea.org The primary removal mechanism for this compound is reaction with OH radicals in the troposphere, which is significantly faster than stratospheric photolysis. iosrjen.org

| Compound | Common Name | Estimated Atmospheric Lifetime | Primary Sink |

|---|---|---|---|

| This compound | - | < 0.5 years d-nb.info | Tropospheric OH reaction |

| CFCl₃ | CFC-11 | ~78 years iaea.org | Stratospheric photolysis |

| CF₂Cl₂ | CFC-12 | > 80 years | Stratospheric photolysis |

| CH₃CCl₃ | Methyl Chloroform | ~3 years aparc-climate.org | Tropospheric OH reaction |

Contributions to Stratospheric Ozone Chemistry Research

Despite its short atmospheric lifetime, this compound is considered a potential contributor to stratospheric chlorine, and thus could be relevant to ozone depletion. d-nb.infocopernicus.orgcopernicus.orgresearchgate.net Research indicates that even substances with short lifetimes can be transported into the stratosphere, particularly through rapid upward motion in the tropics. d-nb.info

Once in the stratosphere, the chlorine atom can be released from the this compound molecule through photolysis by high-energy UV radiation. This liberated chlorine can then participate in catalytic cycles that destroy ozone molecules. europa.eu It has been estimated that short-lived substances contribute a non-trivial amount of chlorine to the lower stratosphere, a region critical for ozone chemistry. d-nb.info A study calculated that 10 short-lived substances contributed about 55 parts per trillion (ppt) of chlorine to the tropical upper troposphere, the main entry region to the stratosphere. d-nb.info

Advanced Analytical Chemistry Research

Development of Advanced Separation Techniques for Research Samples

The separation of "3-Chloropentafluoropropene" from complex mixtures, which may include isomers and other halogenated compounds, requires sophisticated chromatographic techniques. vurup.sk The development of these methods is essential for accurate analysis.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like "this compound". savemyexams.commvpsvktcollege.ac.in Methodologies are typically developed to separate it from other atmospheric gases or reaction byproducts. unt.edugoogle.com In atmospheric research, air samples are often pre-concentrated cryogenically before being introduced into the GC system. copernicus.org The separation is achieved on a column, and the time it takes for a compound to pass through the column to the detector is known as its retention time, which is a key identifier. savemyexams.com

One notable study identified "this compound" in atmospheric samples using a gas chromatograph coupled with both an Electron Capture Detector (ECD) and a Mass Spectrometer (MS). copernicus.orgresearchgate.net In this research, "this compound" was detected at a retention time of 11.1 minutes, eluting shortly after CFC-114a (which has a boiling point of 3 °C). copernicus.org The system's ability to separate compounds based on their boiling points was crucial for its identification. copernicus.org The analysis of impurities in propylene (B89431) streams also utilizes specialized GC columns, demonstrating the method's adaptability for ensuring the purity of chemical feedstocks. ysi.comsigmaaldrich.com

| Parameter | Description | Source |

|---|---|---|

| Sample Type | Atmospheric air samples | researchgate.net |

| Pre-concentration | Cryogenic concentration on porous glass beads using liquid nitrogen | copernicus.org |

| Detection | Electron Capture Detector (ECD) and Mass Spectrometer (MS) | copernicus.org |

| Identified Compound | This compound | copernicus.org |

| Retention Time | 11.1 minutes | copernicus.org |

| Elution Context | Eluted 0.45 min after CF3CFCl2 (CFC-114a) | copernicus.org |

While gas chromatography is more common for volatile compounds, high-performance liquid chromatography (HPLC) serves as a powerful alternative, especially for less volatile or thermally labile compounds. readthedocs.iomst.or.jp For fluorinated compounds, specific HPLC methods, such as those using pentafluorophenyl (PFP) stationary phases, have been developed. chromatographyonline.com These phases can provide unique selectivity for fluorinated analytes through dipole-dipole, π-π, and charge transfer interactions. chromatographyonline.com

Although specific LC methods for "this compound" are not widely documented, the principles of reversed-phase HPLC are applicable. readthedocs.io In this technique, a nonpolar stationary phase is used with a polar mobile phase. readthedocs.io The separation of fluorinated isomers and their non-fluorinated counterparts has been successfully achieved using both fluorocarbon-based and hydrocarbon-based columns and eluents, demonstrating the versatility of LC in handling complex fluorinated mixtures. acs.orgnih.gov The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving separation. mst.or.jpmdpi.com Ion-pairing agents can also be employed in reversed-phase liquid chromatography to improve the separation of charged analytes. chromatographyonline.com

For exceptionally complex samples, comprehensive multi-dimensional chromatography, particularly two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power. sepsolve.comchromatographytoday.com This technique uses two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.com The modulator traps fractions from the first column and re-injects them into the second, providing an additional dimension of separation. sepsolve.com

This approach increases peak capacity, improves signal-to-noise ratios, and allows for the structured elution of compound classes, making it easier to identify components in a complex matrix. sepsolve.commdpi.com While specific applications of GCxGC for "this compound" are not detailed in available research, its utility for analyzing complex volatile organic compound (VOC) mixtures in fields like petroleum analysis and environmental monitoring suggests its strong potential for research involving fluorinated propenes. sepsolve.comchromatographytoday.comnih.gov

Liquid Chromatography (LC) Methodologies

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is an indispensable tool for the analysis of "this compound," providing molecular weight and structural information. researchgate.net It is most powerfully used when coupled with a chromatographic separation technique. fao.org

The coupling of gas chromatography with mass spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile reaction products like "this compound". unt.edufao.orgcopernicus.org In atmospheric studies, GC-MS was used to identify "this compound" in air samples. researchgate.netcopernicus.org After separation on the GC column, the compound entered the mass spectrometer, where it was ionized. The resulting mass spectrum, a pattern of mass-to-charge ratios of fragment ions, served as a chemical fingerprint. copernicus.org The identification was confirmed by matching the experimental spectrum with reference spectra in the NIST mass spectral library. copernicus.org This technique has been used to analyze products from various chemical processes, including motor burnout and catalytic conversions. unt.edugoogle.com

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique, particularly suited for analyzing less volatile or polar compounds in reaction mixtures. nih.govdrawellanalytical.com The eluent from the LC column is introduced into the MS, allowing for the identification of compounds based on their mass and fragmentation patterns. nih.govfda.gov While GC-MS is more established for "this compound" itself, LC-MS would be invaluable for analyzing non-volatile degradation products or derivatives that might be present in research samples. nih.govchromatographyonline.com

| Analytical Step | Details | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netcopernicus.org |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| MS Operation Mode | Scan mode (scanning mass fragments from 15 to 300 amu) for identification; Selected Ion Monitoring (SIM) for enhanced detection | copernicus.org |

| Identification Method | Comparison of the experimental mass spectrum with the NIST mass spectral library | copernicus.org |

| Result | Excellent match with the library spectrum for CF2=CFCF2Cl | copernicus.org |

High-resolution mass spectrometry (HR-MS) provides extremely accurate mass measurements, typically to four decimal places, which allows for the determination of an unambiguous elemental formula for a molecule and its fragments. currenta.de This capability is a powerful tool for structural elucidation, especially for identifying unknown compounds or confirming the structure of synthesized molecules. currenta.declariant.comnih.gov

Techniques like Quadrupole Time-of-Flight (Q-ToF) mass spectrometry can distinguish between molecules with very similar nominal masses. currenta.de The high resolution also reveals the distinct isotopic pattern of a compound, which is particularly useful for molecules containing chlorine, as the ratio of its isotopes (³⁵Cl and ³⁷Cl) is highly characteristic. currenta.de Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments involve selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. lcms.cz This provides detailed information about the molecule's structure and connectivity. lcms.cz Although the initial identification of "this compound" was achieved with standard MS, HR-MS would provide an even higher degree of confidence in its structural confirmation and would be essential for characterizing novel isomers or reaction byproducts. copernicus.orgcurrenta.delongdom.org

High-Resolution Mass Spectrometry for Structural Elucidation

Advanced Spectroscopic Techniques for Structural and Mechanistic Research (excluding basic identification data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural and mechanistic analysis of fluorinated compounds. skyquestt.com While ¹H NMR provides information on the hydrogen atoms, ¹⁹F NMR is particularly valuable for studying organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it highly sensitive to the local chemical environment. perkinelmer.combodc.ac.uk This sensitivity allows for detailed characterization of molecular structure, conformation, and dynamics. pnnl.govnih.gov

In advanced research, ¹⁹F NMR is used to probe subtle structural changes and conformational dynamics that are not accessible through other methods. nih.gov For example, in studies of fluorinated polymers, solid-state ¹⁹F MAS and ¹H→¹⁹F CP/MAS NMR can be used to selectively observe crystalline and amorphous phases, providing insights into morphology and phase transitions. vliz.be For mechanistic studies, real-time reaction monitoring using benchtop ¹⁹F NMR has proven effective. mdpi.comcanada.ca This approach allows for the tracking of reactants, intermediates, and products in crude reaction mixtures without the need for deuterated solvents, providing quantitative kinetic and mechanistic insights into complex reactions like cyclocondensations. mdpi.comcanada.ca By observing the appearance and disappearance of ¹⁹F signals from specific fluorinated groups (like a -CF₃ group), researchers can identify reactive intermediates and elucidate reaction pathways. mdpi.com Such studies are invaluable for understanding the stereoelectronic effects of substituents on reaction rates and mechanisms. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed "fingerprint" information about a molecule's structure and bonding. hbm4eu.eumdpi.com While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. who.intcore.ac.uk The combined use of both techniques provides a more complete picture of the vibrational modes of a molecule. hbm4eu.eu

In advanced research applications, these techniques are used to study intermolecular interactions, reaction mechanisms, and the structure of complex systems. For instance, cryospectroscopic IR and Raman studies of complexes between trifluorohalomethanes (like CF₃Cl) and alkynes or aromatic compounds have been used to investigate weak C-X···π halogen bonding interactions. mdpi.comgtfch.org By analyzing the shifts in vibrational frequencies upon complex formation at low temperatures, researchers can determine complexation enthalpies and gain insight into the nature and strength of these non-covalent interactions. gtfch.org

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for mechanistic studies of atmospheric reactions involving halogenated compounds. researchgate.netusgs.gov By monitoring the reactant and product concentrations over time in a reaction chamber, researchers can identify degradation products and determine reaction pathways and product yields. researchgate.netusgs.gov For example, FTIR has been used to study the Cl-initiated oxidation of hydrofluoroolefins, identifying the resulting carbonyl fluoride (B91410) products and elucidating the decomposition mechanism of the intermediate radicals. researchgate.net Two-dimensional correlation spectroscopy (2D-COS) applied to FTIR data is another advanced method used to analyze complex reaction mechanisms by revealing the sequence of bond formation and cleavage events.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR)

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is a fundamental requirement to ensure the reliability, accuracy, and comparability of scientific data, particularly for the analysis of environmental contaminants like halogenated propenes. epa.govhbm4eu.euusgs.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. epa.govhbm4eu.eu The process involves evaluating several key parameters.

Key Method Validation Parameters

| Parameter | Description |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix without interference. hbm4eu.euusgs.gov |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.netusgs.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions (e.g., signal-to-noise ratio of 3:1). researchgate.netusgs.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net |

| Accuracy and Trueness | Accuracy refers to the closeness of a measured value to the true value. Trueness is often expressed as bias, which is the difference between the mean of a large series of test results and an accepted reference value. mdpi.comhbm4eu.eu |

| Precision (Repeatability & Reproducibility) | The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability refers to results from the same method, operator, and lab, while reproducibility refers to results from different labs. hbm4eu.eu |